molecular formula C9H9NO3S B2553888 3,4-dimethylbenzene-1-sulfonyl isocyanate CAS No. 21926-45-4

3,4-dimethylbenzene-1-sulfonyl isocyanate

Cat. No.: B2553888
CAS No.: 21926-45-4
M. Wt: 211.24
InChI Key: GDXVMOMJBMYCPI-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzene-1-sulfonyl isocyanate: is an organic compound that belongs to the class of sulfonyl isocyanates. It is characterized by the presence of a sulfonyl group (-SO2-) and an isocyanate group (-NCO) attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions. This compound is used in various chemical reactions and has applications in organic synthesis.

Scientific Research Applications

3,4-Dimethylbenzene-1-sulfonyl isocyanate has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Biological Research: Used in the modification of biomolecules and the study of enzyme mechanisms.

Mechanism of Action

Target of Action

The primary targets of 3,4-Dimethylbenzenesulfonyl isocyanate are nucleophilic compounds, including amines, alcohols, and even water . These compounds are targeted due to the electrophilic nature of isocyanates, which allows them to react readily with nucleophiles .

Mode of Action

3,4-Dimethylbenzenesulfonyl isocyanate interacts with its targets through a process known as nucleophilic addition . In this process, the isocyanate group (N=C=O) of the compound reacts with a nucleophile, forming a covalent bond . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .

Biochemical Pathways

The interaction of 3,4-Dimethylbenzenesulfonyl isocyanate with nucleophiles can affect various biochemical pathways. For instance, when reacting with amines, ureas are formed . When the compound reacts with water, carbon dioxide is produced . These reactions can have downstream effects on various biochemical processes, potentially influencing cellular functions and physiological responses .

Pharmacokinetics

Given the reactivity of isocyanates, it can be inferred that the compound may be rapidly metabolized in the body, potentially leading to a variety of metabolites

Result of Action

The molecular and cellular effects of 3,4-Dimethylbenzenesulfonyl isocyanate’s action depend on the specific nucleophile it reacts with. For example, the reaction with amines leads to the formation of ureas , which can have various biological effects. Similarly, the reaction with water results in the production of carbon dioxide , which can influence cellular pH and other physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethylbenzenesulfonyl isocyanate. For instance, the presence of various nucleophiles in the environment can affect the compound’s reactivity and the products formed . Additionally, factors such as temperature and pH can influence the rate and extent of the compound’s reactions .

Safety and Hazards

Isocyanates, including “3,4-Dimethylbenzenesulfonyl isocyanate”, are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . They can also cause marked inflammation upon direct skin contact . Workers potentially exposed to isocyanates should take necessary precautions to prevent exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethylbenzene-1-sulfonyl isocyanate typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a suitable isocyanate source. One common method is the reaction of 3,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate. The reaction conditions usually involve the use of an inert solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve the use of phosgene-free methods to avoid the toxicity associated with phosgene. Alternative methods include the use of carbonyl diimidazole or triphosgene as safer substitutes for phosgene in the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonyl ureas.

    Addition Reactions: Reacts with alcohols to form carbamates.

    Cyclization Reactions: Can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines under mild conditions to form sulfonyl ureas.

    Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

    Cyclization Agents: Can be used with various cyclization agents to form heterocyclic compounds.

Major Products:

    Sulfonyl Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Heterocyclic Compounds: Formed from cyclization reactions.

Comparison with Similar Compounds

    Toluene-2,4-diisocyanate: An aromatic isocyanate used in the production of polyurethanes.

    Phenyl isocyanate: A simpler aromatic isocyanate used in organic synthesis.

    Methanesulfonyl isocyanate: A sulfonyl isocyanate with a simpler structure.

Uniqueness: 3,4-Dimethylbenzene-1-sulfonyl isocyanate is unique due to the presence of both methyl groups and the sulfonyl isocyanate functionality on the benzene ring. This combination of substituents imparts specific reactivity and properties that are distinct from other isocyanates. The methyl groups can influence the electronic properties of the benzene ring, affecting the reactivity of the isocyanate group.

Properties

IUPAC Name

3,4-dimethyl-N-(oxomethylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-7-3-4-9(5-8(7)2)14(12,13)10-6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXVMOMJBMYCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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